Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 is a stable isotope-labeled compound primarily utilized in scientific research. This compound is a derivative of phthalic acid and is classified under phthalate esters, which are widely used as plasticizers. The presence of deuterium isotopes (D4) enhances its utility in various analytical applications, particularly in tracing and quantifying environmental and biological samples.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, AccuStandard, and LGC Standards. It is available in different formats, typically as a neat substance with high purity levels (>95%) suitable for analytical purposes. The Chemical Abstracts Service (CAS) number for bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 is 1398066-12-0.
Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 falls under the category of stable isotope labeled compounds. These compounds are crucial for studies involving mass spectrometry and nuclear magnetic resonance spectroscopy due to their ability to provide accurate quantitative data without altering the chemical behavior of the original substance.
The synthesis of bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 involves several key steps:
This method allows for the production of high-purity bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 suitable for analytical applications.
The molecular formula for bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 is , with a molecular weight of approximately 306.35 g/mol.
CC(OCC)C(=O)OC(C(C)C)C(=O)OCC
InChI=1S/C16H22O6/c1-5-9-13(7-3)17-15(19)21-11-12(14(8-4)10-6-2/h11H,5-10H2,1-4H3
The structure features two ethoxyethyl groups attached to a phthalate backbone, which contributes to its properties as a plasticizer.
Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 can participate in several chemical reactions:
These reactions are significant for understanding its stability and reactivity under various conditions.
The mechanism of action for bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 primarily involves its role as a plasticizer in polymers. When incorporated into polymer matrices:
These properties are essential for handling and application in laboratory settings.
Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 has several scientific uses:
This compound plays a significant role in advancing research related to environmental science and health safety assessments.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1